Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a benzyl group, a chlorophenyl group, and a carbamate group attached to the oxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the benzyl and carbamate groups. One common synthetic route starts with the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with benzyl chloroformate to introduce the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (5-(4-methoxyphenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-fluorophenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-bromophenyl)oxazol-2-yl)carbamate
Uniqueness
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
13575-29-6 |
---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
InChI Key |
AFZFKZOXIBHJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.